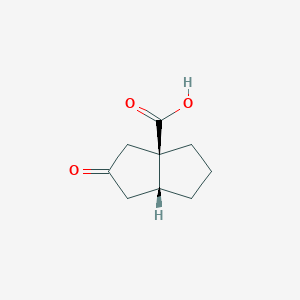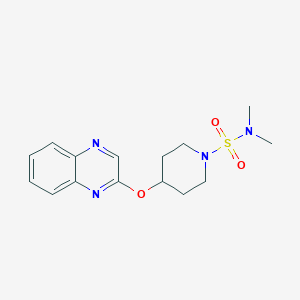
Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. These compounds have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
While specific synthesis methods for your compound were not found, 1,3,4-thiadiazole derivatives are often synthesized using hydrazonoyl halides with various reagents .Molecular Structure Analysis
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This suggests that the compound could interact with biological systems in a manner similar to pyrimidine.Chemical Reactions Analysis
Again, while specific reactions involving your compound were not found, 1,3,4-thiadiazole derivatives are known to react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A significant portion of the research involving this compound centers on its synthesis and potential as a biological agent. For example, studies have explored the synthesis of novel thiadiazole derivatives, highlighting their potential in biomedical applications due to their structural diversity and biological activities. One such study described the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects against certain bacterial strains, suggesting their potential as antimicrobial agents (Xia, 2015).
Anticancer Applications
The antiproliferative effect of thiadiazole derivatives on human leukemic cells was investigated, revealing that certain compounds displayed potent activity against leukemia cell lines. This suggests the therapeutic potential of thiadiazole derivatives, including those similar in structure to "Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate," in cancer treatment (Sharath Kumar et al., 2014).
Interaction with Biological Membranes
Research on the molecular organization of compounds within the thiadiazole group in biological membranes has provided insights into their interaction mechanisms. For instance, studies on the interaction of thiadiazole derivatives with lipid bilayers have shown how these compounds can influence membrane properties, which is crucial for designing drugs with optimal bioavailability and therapeutic effects (Kluczyk et al., 2016).
Photodynamic Therapy Applications
The photophysical and photochemical properties of thiadiazole derivatives have been studied for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer. Such compounds, due to their ability to generate singlet oxygen upon light activation, could serve as photosensitizers in PDT, targeting cancer cells while sparing healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Some studies have focused on the inhibition of carbonic anhydrase isozymes by thiadiazole derivatives, which is relevant for developing therapies for conditions like glaucoma, epilepsy, and cancer. These compounds have shown inhibition of various human carbonic anhydrase isozymes, indicating their potential as therapeutic agents (Alafeefy et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate is a compound that belongs to the 1,3,4-thiadiazole class of heterocycles It’s known that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens , suggesting that they may target microbial cells.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives, to which this compound belongs, exhibit a wide variety of biological activities . They are known to interact with their targets, leading to changes that result in their antimicrobial effects .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of pharmacological activities .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities , suggesting that they may have various molecular and cellular effects.
Propiedades
IUPAC Name |
methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-18-19-15(24-11)12-7-9-20(10-8-12)16(21)13-3-5-14(6-4-13)17(22)23-2/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEBFXWSHKPVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)


![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)


![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)
![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)
